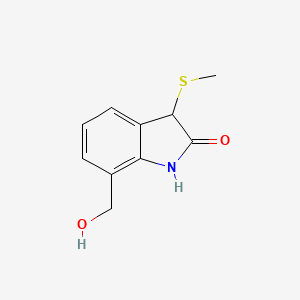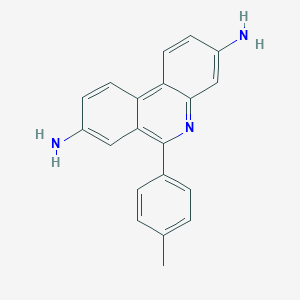
6-(4-Methylphenyl)phenanthridine-3,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylphenyl)phenanthridine-3,8-diamine is an organic compound with the molecular formula C19H15N3. It is known for its unique structure, which includes a phenanthridine core substituted with a 4-methylphenyl group and two amino groups at positions 3 and 8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)phenanthridine-3,8-diamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methylphenyl)phenanthridine-3,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a common step in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction typically results in the formation of diamines .
Wissenschaftliche Forschungsanwendungen
6-(4-Methylphenyl)phenanthridine-3,8-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(4-Methylphenyl)phenanthridine-3,8-diamine involves its interaction with molecular targets such as DNA. The compound can bind to DNA through non-specific interactions along the DNA exterior, potentially interfering with DNA replication and transcription processes. This binding mechanism is crucial for its anti-tumor and anti-viral activities, as it can inhibit the proliferation of cancer cells and viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: This compound is structurally similar but lacks the 4-methylphenyl group, which may affect its binding affinity and biological activity.
6-Phenylphenanthridine-3,8-diamine: Another similar compound that differs in the substitution pattern on the phenanthridine core.
Uniqueness
6-(4-Methylphenyl)phenanthridine-3,8-diamine is unique due to the presence of the 4-methylphenyl group, which enhances its binding properties and potentially increases its efficacy in biological applications. This structural modification distinguishes it from other phenanthridine derivatives and contributes to its specific chemical and biological activities .
Eigenschaften
CAS-Nummer |
143560-20-7 |
|---|---|
Molekularformel |
C20H17N3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
6-(4-methylphenyl)phenanthridine-3,8-diamine |
InChI |
InChI=1S/C20H17N3/c1-12-2-4-13(5-3-12)20-18-10-14(21)6-8-16(18)17-9-7-15(22)11-19(17)23-20/h2-11H,21-22H2,1H3 |
InChI-Schlüssel |
FSEROHHYNXFMDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


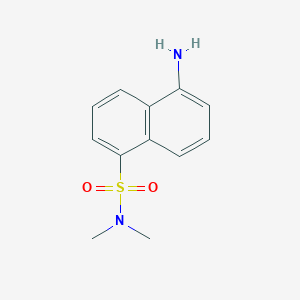
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
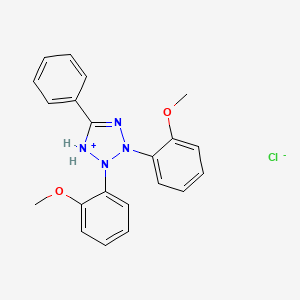
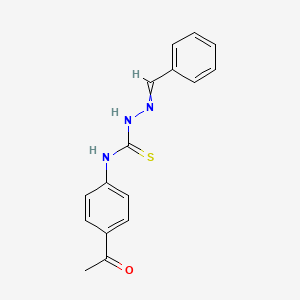
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
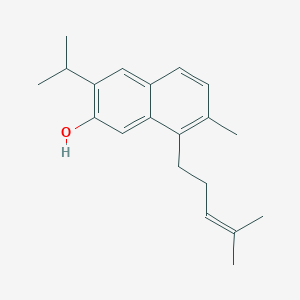
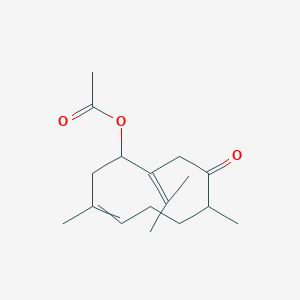

![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
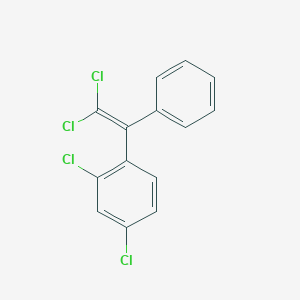
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
